molecular formula C15H22ClNO2 B5809175 2-(4-chloro-3-methylphenoxy)-N,N-diisopropylacetamide

2-(4-chloro-3-methylphenoxy)-N,N-diisopropylacetamide

Cat. No. B5809175
M. Wt: 283.79 g/mol
InChI Key: FLRUKKFNCPZANW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3-methylphenoxy)-N,N-diisopropylacetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic sensor that regulates cellular energy homeostasis and is a potential therapeutic target for metabolic disorders such as obesity, type 2 diabetes, and cancer.

Mechanism of Action

2-(4-chloro-3-methylphenoxy)-N,N-diisopropylacetamide activates AMPK by allosteric binding to the γ-subunit of the enzyme. AMPK activation leads to the phosphorylation of downstream targets involved in glucose and lipid metabolism, such as acetyl-CoA carboxylase and HMG-CoA reductase. 2-(4-chloro-3-methylphenoxy)-N,N-diisopropylacetamide also inhibits the activity of mTORC1, a downstream target of AMPK involved in protein synthesis and cell growth.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N,N-diisopropylacetamide has been shown to have several biochemical and physiological effects in preclinical studies. These include:
- Activation of AMPK and downstream targets involved in glucose and lipid metabolism
- Enhancement of glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue
- Improvement of glucose tolerance, insulin sensitivity, and lipid metabolism in obese and diabetic animal models
- Inhibition of mTORC1 activity and induction of apoptosis in cancer cells

Advantages and Limitations for Lab Experiments

2-(4-chloro-3-methylphenoxy)-N,N-diisopropylacetamide has several advantages for lab experiments, including:
- High specificity and potency for AMPK activation
- Availability of commercial sources for purchase
- Ability to use as a positive control in AMPK activation assays
However, there are also some limitations to using 2-(4-chloro-3-methylphenoxy)-N,N-diisopropylacetamide in lab experiments, including:
- Limited solubility in aqueous solutions
- Potential off-target effects at high concentrations
- Lack of clinical data for safety and efficacy in humans

Future Directions

There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N,N-diisopropylacetamide, including:
- Development of more potent and selective AMPK activators
- Investigation of the long-term safety and efficacy of 2-(4-chloro-3-methylphenoxy)-N,N-diisopropylacetamide in humans
- Exploration of the potential therapeutic applications of 2-(4-chloro-3-methylphenoxy)-N,N-diisopropylacetamide in metabolic disorders and cancer
- Elucidation of the molecular mechanisms underlying the effects of 2-(4-chloro-3-methylphenoxy)-N,N-diisopropylacetamide on AMPK and downstream targets
- Investigation of the potential synergistic effects of 2-(4-chloro-3-methylphenoxy)-N,N-diisopropylacetamide with other metabolic modulators or chemotherapeutic agents.

Synthesis Methods

2-(4-chloro-3-methylphenoxy)-N,N-diisopropylacetamide can be synthesized using a multi-step synthetic route. The first step is the synthesis of 4-chloro-3-methylphenol, which is then reacted with isopropylamine to form 2-(4-chloro-3-methylphenoxy)propan-1-amine. This intermediate is then reacted with diisopropylcarbodiimide and acetic anhydride to form 2-(4-chloro-3-methylphenoxy)-N,N-diisopropylacetamide.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N,N-diisopropylacetamide has been extensively studied in preclinical models of metabolic disorders and cancer. In vitro studies have shown that 2-(4-chloro-3-methylphenoxy)-N,N-diisopropylacetamide activates AMPK in a dose-dependent manner and enhances glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue. In vivo studies have shown that 2-(4-chloro-3-methylphenoxy)-N,N-diisopropylacetamide improves glucose tolerance, insulin sensitivity, and lipid metabolism in obese and diabetic animal models. 2-(4-chloro-3-methylphenoxy)-N,N-diisopropylacetamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation.

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N,N-di(propan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO2/c1-10(2)17(11(3)4)15(18)9-19-13-6-7-14(16)12(5)8-13/h6-8,10-11H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRUKKFNCPZANW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N(C(C)C)C(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785701
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-chloro-3-methylphenoxy)-N,N-di(propan-2-yl)acetamide

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